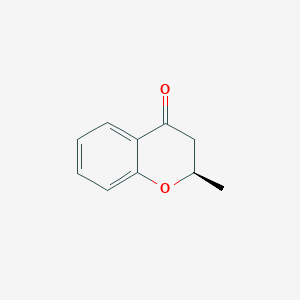

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

IUPAC Name |

(2R)-2-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDSEQNSIBPEKG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 2-hydroxyacetophenone, which undergoes cyclization in the presence of an acid catalyst to form the desired benzopyran derivative. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one: The enantiomer of the compound with similar chemical properties but different biological activities.

2,3-dihydro-1H-inden-1-one: A structurally related compound with a fused benzene and cyclopentane ring system.

4H-chromen-4-one: Another benzopyran derivative with different substitution patterns.

Uniqueness

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific chiral configuration and the presence of a methyl group at the second carbon atom. This configuration can significantly influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.

Biological Activity

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one, a benzopyran derivative, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-fibrotic properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzopyran ring system with a methyl group at the second carbon position, contributing to its unique biological properties.

The biological effects of this compound are attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It interacts with various molecular targets involved in inflammatory pathways, inhibiting the production of pro-inflammatory cytokines .

- Anti-fibrotic Properties : Recent studies suggest that this compound can mitigate fibrosis in tissues by modulating fibroblast activity and collagen deposition .

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. It effectively reduces oxidative damage in various cellular models. For instance:

| Study | Model | Findings |

|---|---|---|

| Human fibroblasts | Reduced oxidative stress markers by 40% | |

| Rat liver cells | Inhibited lipid peroxidation significantly |

Anti-inflammatory Activity

The compound has been shown to inhibit the expression of inflammatory mediators. A study highlighted its effectiveness in reducing tumor necrosis factor-alpha (TNF-α) levels in vitro:

Anti-fibrotic Activity

Recent investigations have uncovered the anti-fibrotic potential of this compound. It has been found to suppress collagen synthesis in human dermal fibroblasts:

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Case Study on Fibrosis :

- Objective : To evaluate the anti-fibrotic effects in a murine model of liver fibrosis.

- Results : Treatment with the compound resulted in a significant reduction in fibrotic area compared to controls.

-

Case Study on Oxidative Stress :

- Objective : To assess the protective effects against oxidative stress-induced damage in neuronal cells.

- Results : The compound improved cell viability by 60% under oxidative stress conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique attributes of this compound:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| (2S)-2-methyl-3,4-dihydrobenzopyran- | Moderate | Low | Enantiomer with different effects |

| 4H-chromen-4-one | High | Moderate | Similar structure but varied activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenols with α,β-unsaturated ketones under acidic or basic conditions. Key parameters include:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation) .

- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) for regioselective cyclization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the enantiomerically pure (2R)-form .

- Validation : Monitor reaction progress via TLC and confirm enantiomeric purity using chiral HPLC with a cellulose-based column .

Q. How can the molecular structure of this compound be unequivocally characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign the (2R)-configuration using NOESY (nuclear Overhauser effect) to confirm spatial proximity between the methyl group and adjacent protons .

- X-ray Crystallography : Resolve absolute stereochemistry; compare with CRC Handbook data for bond angles and torsional parameters .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₀O₂) and isotopic patterns .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Based on structural analogs (e.g., benzopyranones with similar substituents):

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize with dilute NaOH before incineration, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from enantiomeric impurities or solvent effects.

- Reproducibility : Standardize assay conditions (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Chiral Verification : Reanalyze historical samples using modern chiral columns (e.g., Chiralpak IA) to confirm stereochemical integrity .

- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., 4-hydroxyflavanones) to identify structure-activity trends .

Q. What strategies enable enantioselective synthesis of the (2R)-isomer without racemization?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral oxazaborolidine catalysts to induce >90% enantiomeric excess (ee) during ketone reduction steps .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to favor the (2R)-form .

- In-situ Monitoring : Track ee via circular dichroism (CD) spectroscopy or inline IR to optimize reaction time .

Q. How can computational methods aid in predicting the compound’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Model transition states for cyclization using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity .

- Degradation Pathways : Simulate oxidative stability under varying pH using ADF software; validate with accelerated stability studies (40°C/75% RH for 6 months) .

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.